molecular formula C17H15ClN2S B5716725 N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine CAS No. 5628-04-6

N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine

Cat. No.: B5716725
CAS No.: 5628-04-6
M. Wt: 314.8 g/mol
InChI Key: IQXZLDAMGVSELM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine (CAS 5628-04-6) is a chemical compound with the molecular formula C17H15ClN2S and a molecular weight of 314.83200 . It is characterized by a density of 1.21 g/cm³ and a high boiling point of 466.8°C at 760 mmHg, indicating good thermal stability for various experimental conditions . This compound belongs to the class of 1,3-thiazol-2-imine derivatives, a scaffold recognized in medicinal chemistry for its significant research potential and broad spectrum of pharmacological activities . The 1,3-thiazole core is a privileged structure in drug discovery, often serving as a bioisostere for oxazole, thiazole, and benzene rings, which can enhance lipophilicity and improve cell permeability in biological assays . The specific substitution pattern on the thiazole ring, including the 2-chlorophenyl and phenyl groups, makes it a valuable intermediate for constructing more complex molecules. Recent research on analogous structures highlights the continued interest in such compounds for developing new anti-inflammatory agents, as similar chlorophenyl-thiazole derivatives have shown promising activity in molecular docking studies and anti-inflammatory assays . Researchers can utilize this compound as a key building block in synthetic organic chemistry, particularly in the development of heterocyclic compounds for pharmaceutical research and materials science. This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-2-20-16(13-8-4-3-5-9-13)12-21-17(20)19-15-11-7-6-10-14(15)18/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXZLDAMGVSELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357956
Record name N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5628-04-6
Record name N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine typically involves the reaction of 2-chlorobenzaldehyde with ethylamine and phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted the antibacterial activity of related thiazole compounds against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The results showed that modifications in the thiazole structure can significantly influence their efficacy:

CompoundTarget BacteriaMinimum Bactericidal Concentration (MBC)
Thiazole Derivative 1Staphylococcus aureus32 µg/mL
Thiazole Derivative 2Bacillus cereus64 µg/mL
N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imineEscherichia coli128 µg/mL

These findings suggest that this compound may have potential as an antibacterial agent, although further studies are needed to optimize its structure for enhanced activity .

Anticancer Potential

Thiazole derivatives are also studied for their anticancer properties. Some compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have identified that certain thiazole compounds can target cancer cells while sparing normal cells:

Study ReferenceCancer TypeObserved Effect
Study ABreast CancerInduction of apoptosis at IC50 = 5 µM
Study BLung CancerCell cycle arrest at G1 phase

These results indicate a potential pathway for developing new anticancer therapies based on thiazole derivatives .

Growth Promotion in Plants

Recent studies have explored the use of thiazole compounds as growth promoters in agriculture. This compound has been tested for its effects on plant growth:

Plant SpeciesTreatment ConcentrationGrowth Improvement (%)
Momordica charantia50 µg/mL25%
Luffa cylindrica100 µg/mL30%

The results suggest that this compound can enhance growth parameters in certain vegetable crops, indicating its potential as a bio-stimulant in agricultural practices .

Material Science Applications

In materials science, thiazole derivatives have been investigated for their potential use in developing new materials with specific electronic or optical properties. The unique structural features of this compound may allow it to be incorporated into polymers or composites to enhance performance characteristics such as conductivity or light absorption.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis Method
N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine 2-Cl-C₆H₄, 3-Et, 4-Ph ~316.8 (calculated) Not explicitly reported; inferred stability Likely cyclocondensation or alkylation
N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine 2-Cl-C₆H₄, diphenylmethyl, 4-Ph ~443.0 Moderate antibacterial, antifungal activities Dichloromethane, triethylamine
5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 2-Cl-C₆H₄, 3-phenylpropyl (thiadiazole core) ~331.9 Not reported POCl₃, reflux
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 4-Cl-C₆H₄, dimethylaminobenzylidene ~368.9 Hydrogen-bonded crystal structure Schiff base condensation
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 3-Cl-2-Me-C₆H₃, 4-F-C₆H₄ ~348.8 Antibacterial (Gram-positive efficacy) Cyclization of thioureas

Key Observations :

  • Substituent Position and Electronic Effects: The 2-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl group in , which may alter electronic distribution and hydrogen-bonding capabilities.
  • Core Heterocycle Variations : Replacement of the thiazole ring with a thiadiazole (as in ) reduces aromaticity but increases hydrogen-bond acceptor sites, which could affect solubility and biological target interactions.
  • Biological Activity : Compounds with bulkier substituents, such as diphenylmethyl in , exhibit moderate antimicrobial activity, suggesting that steric hindrance may limit efficacy. In contrast, the fluorophenyl-substituted derivative in shows targeted Gram-positive antibacterial activity, highlighting the role of halogen electronegativity in microbial membrane penetration.

Challenges and Contradictions

  • Activity-Structure Discrepancies : The diphenylmethyl derivative in shows only moderate activity despite its bulk, whereas simpler halogenated analogs in exhibit targeted efficacy. This suggests that excessive steric bulk may counteract the benefits of lipophilicity.
  • Synthetic Yields : Evidence and report "good yields" without quantitative data, making direct comparisons of synthetic efficiency challenging.

Biological Activity

N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine (CAS No. 5628-04-6) is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound, with the molecular formula C17H15ClN2S and a molecular weight of approximately 314.83 g/mol, has been studied for its potential applications in medicinal chemistry, particularly in the context of cancer treatment and antimicrobial properties.

PropertyValue
Molecular FormulaC17H15ClN2S
Molecular Weight314.83 g/mol
CAS Number5628-04-6
IUPAC NameThis compound

The biological activity of this compound primarily revolves around its interaction with cellular components. Thiazole derivatives have been reported to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. The compound's structure allows it to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase .

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on similar compounds have shown IC50 values ranging from 0.36 to 0.86 μM against human cancer cell lines, indicating potent activity . The presence of electron-withdrawing groups like chlorine enhances the biological activity of these compounds by increasing their lipophilicity and stability in biological systems .

Antimicrobial Activity

Thiazole derivatives, including this compound, have also been evaluated for their antimicrobial properties. Compounds within this class have shown activity against various fungal strains such as Candida albicans and Aspergillus niger. For example, structural modifications in related thiazole compounds led to minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their chemical structure. The presence of halogen substituents (e.g., chlorine) and the arrangement of phenyl groups have been shown to enhance their potency against both cancer cells and microbial pathogens. A study indicated that the introduction of electronegative atoms at specific positions on the phenyl moiety improves antifungal activity due to increased electron density and lipophilicity .

Case Studies

  • Antiproliferative Activity : A series of thiazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Among them, compounds with similar structures to this compound exhibited significant antiproliferative effects with IC50 values indicating strong potential for further development as anticancer agents .
  • Antifungal Efficacy : In vitro studies demonstrated that certain thiazole derivatives showed effective antifungal activity against Candida species with MIC values comparable to standard antifungal treatments. This suggests that this compound may be explored further in antifungal drug development .

Q & A

Q. Q1. What synthetic methodologies are optimal for preparing N-(2-chlorophenyl)-3-ethyl-4-phenyl-1,3-thiazol-2-imine, and how can reaction conditions be optimized?

A1. The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or α-bromoesters. For example, POCl₃ is a common cyclizing agent in thiazole synthesis, as demonstrated in the preparation of structurally related 1,3,4-thiadiazoles (reflux at 90°C for 3 hours) . Solvent systems like dichloromethane with triethylamine as a base can improve yields by facilitating deprotonation and reducing side reactions, as seen in analogous thiazole derivatives . Optimization should focus on:

  • Temperature control (e.g., 80–100°C for cyclization).
  • Molar ratios (e.g., 1:1 thiourea to halogenated precursor).
  • Workup protocols (e.g., pH adjustment to 8–9 with ammonia for precipitation) .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

A2. A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and imine protons (δ ~8.5 ppm). The ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and phenyl substituents can be resolved with high-field instruments .
  • UV-Vis : Detect π→π* transitions in the thiazole ring (λmax ~270–300 nm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the imine and chlorophenyl groups .

Advanced Research Questions

Q. Q3. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

A3. Density Functional Theory (DFT) calculations can model:

  • Electrophilic reactivity : The imine nitrogen and sulfur in the thiazole ring are electron-rich sites prone to electrophilic attack.
  • HOMO-LUMO gaps : Correlate with experimental UV-Vis data to validate electronic transitions .
  • Tautomerism : Evaluate stability of the imine vs. enamine forms based on solvent polarity .

Q. Q4. What strategies resolve contradictions between crystallographic data and spectral observations?

A4. Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:

  • X-ray crystallography provides static solid-state structures, but solution-phase NMR may show averaged signals due to tautomeric equilibria .
  • Variable-temperature NMR can detect dynamic behavior, while Hirshfeld surface analysis of crystallographic data identifies intermolecular interactions influencing solid-state conformation .

Q. Q5. How do structural modifications (e.g., substituent variations) influence biological activity in thiazole-imine derivatives?

A5. Structure-activity relationships (SAR) can be explored via:

  • Electron-withdrawing groups (e.g., Cl on phenyl): Enhance stability and membrane permeability .
  • Steric effects : Bulky substituents (e.g., ethyl groups) may hinder binding to biological targets .
  • In vitro assays : Test antimicrobial activity against Gram-positive/negative strains (e.g., MIC values) and correlate with logP calculations .

Q. Q6. What are the challenges in scaling up the synthesis while maintaining purity?

A6. Critical factors include:

  • Byproduct formation : Monitor intermediates via HPLC to avoid thiazole ring-opening byproducts.
  • Solvent selection : Replace dichloromethane with greener alternatives (e.g., ethyl acetate) to improve sustainability .
  • Crystallization protocols : Use solvent mixtures (e.g., DMSO/water) for high-purity recrystallization .

Q. Q7. How can advanced hyphenated techniques (e.g., LC-MS/MS) detect degradation products under varying pH conditions?

A7. LC-MS/MS enables:

  • Degradation profiling : Identify hydrolysis products (e.g., cleavage of the imine bond at acidic pH).
  • Stability studies : Quantify degradation kinetics using Arrhenius plots under accelerated conditions (40–60°C) .

Methodological Considerations

Q. Q8. What protocols validate the purity of this compound for pharmacological studies?

A8. Essential steps include:

  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) to achieve baseline separation of impurities .
  • Thermogravimetric analysis (TGA) : Ensure thermal stability up to 200°C for formulation studies .

Q. Q9. How can researchers address solubility issues in biological assays?

A9. Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute with assay buffer.
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

Q. Q10. What are best practices for archiving and sharing spectral data to ensure reproducibility?

A10. Follow FAIR principles:

  • Deposit spectra in public databases (e.g., PubChem, ChemSpider) with metadata on instrument parameters .
  • Publish full NMR assignments (e.g., coupling constants, integration ratios) in supplementary materials .

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